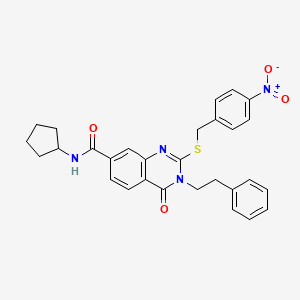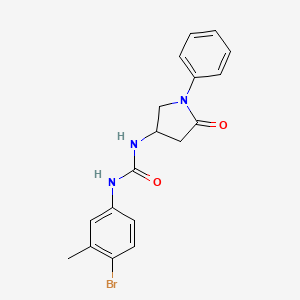
1-(4-Bromo-3-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU belongs to a class of compounds known as ureas, which have been shown to have a variety of biological activities. In
Wissenschaftliche Forschungsanwendungen
Material Science and Crystallography
- Crystal Structure Analysis : Kang et al. (2015) explored the crystal structure of metobromuron, a phenylurea herbicide, revealing hydrogen bonds and weak interactions forming chains along the a-axis direction, which contributes to understanding the structural basis of its herbicidal activity (Kang, Kim, Kwon, & Kim, 2015).
Organic and Medicinal Chemistry
- Hydrogel Formation : Lloyd and Steed (2011) demonstrated that urea derivatives can form hydrogels in various acids, indicating their potential in designing materials with tunable physical properties (Lloyd & Steed, 2011).
- Neuropeptide Y5 Receptor Antagonists : Fotsch et al. (2001) optimized urea derivatives for in vitro potency as neuropeptide Y5 receptor antagonists, showcasing the therapeutic potential of urea compounds in targeting metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
- Central Nervous System Agents : A study by Rasmussen et al. (1978) found that N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas exhibited anxiolytic and muscle-relaxant properties, indicating their potential use in treating anxiety and muscle tension disorders (Rasmussen et al., 1978).
Biochemical Applications
- Urea-Fluoride Interaction : Boiocchi et al. (2004) investigated the interaction between urea and fluoride ions, uncovering mechanisms of hydrogen bonding and proton transfer that could be relevant in designing fluoride-sensitive sensors (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
- Hydroamination Catalysis : Bender and Widenhoefer (2006) showed that gold(I) N-heterocyclic carbene complexes catalyze the hydroamination of N-alkenyl ureas at room temperature, presenting a novel method for nitrogen heterocycle synthesis (Bender & Widenhoefer, 2006).
Eigenschaften
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-9-13(7-8-16(12)19)20-18(24)21-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTSTIAPXWVOGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2384994.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2384995.png)

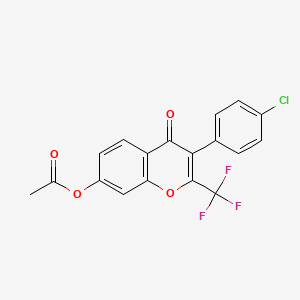
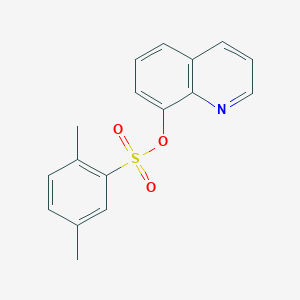
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide](/img/structure/B2385002.png)
![2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2385003.png)
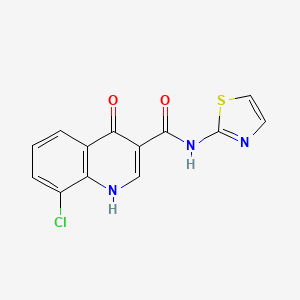
![6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2385006.png)
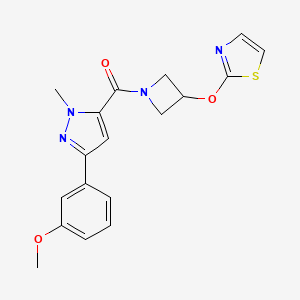
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2385011.png)
![2-(4-Ethoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2385012.png)
